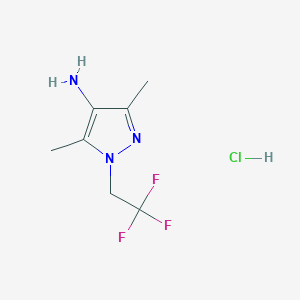
2-(4-bromo-2-iodophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-iodophenyl)acetic acid is a chemical compound with the CAS Number: 1242830-36-9 . It has a molecular weight of 340.94 and is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of 2-(4-bromo-2-iodophenyl)acetic acid can be represented by the InChI code: 1S/C8H6BrIO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) . This indicates that the compound contains a bromine atom and an iodine atom attached to a phenyl ring, which is further connected to an acetic acid moiety .Chemical Reactions Analysis
While specific chemical reactions involving 2-(4-bromo-2-iodophenyl)acetic acid are not detailed in the literature, similar compounds such as 4-bromophenylacetic acid have been reported to undergo various reactions. For instance, a hydrazone derivative can be made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives can be made by condensing the simple hydrazone with aldehydes .Applications De Recherche Scientifique
Teaching and Academic Research
Lastly, this compound finds application in academic settings, where it is used to teach important concepts in organic chemistry and to engage students in research projects. It provides a practical example of how theoretical knowledge is applied in real-world scenarios .
Safety and Hazards
While specific safety and hazard information for 2-(4-bromo-2-iodophenyl)acetic acid is not available, it is generally recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure, and the compound should be used in a well-ventilated area .
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-bromo-2-iodophenyl)acetic acid . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s effects.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromo-2-iodophenyl)acetic acid involves the bromination and iodination of phenylacetic acid followed by decarboxylation.", "Starting Materials": [ "Phenylacetic acid", "Bromine", "Iodine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper(I) iodide", "Sodium sulfite", "Sodium carbonate", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Bromination of Phenylacetic Acid", "Phenylacetic acid is dissolved in glacial acetic acid and bromine is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours until the reaction is complete.", "Step 2: Iodination of Bromophenylacetic Acid", "The bromophenylacetic acid is dissolved in ethanol and iodine is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours until the reaction is complete.", "Step 3: Decarboxylation of Iodobromophenylacetic Acid", "The iodobromophenylacetic acid is dissolved in a mixture of sodium hydroxide and water and heated to reflux. Hydrochloric acid is then added dropwise until the pH of the solution is acidic. Sodium nitrite is then added followed by copper(I) iodide. The reaction mixture is then heated to reflux for several hours until the reaction is complete. The resulting solution is then filtered and the filtrate is acidified with hydrochloric acid. The resulting precipitate is then washed with water, dried, and recrystallized from ethanol to yield 2-(4-bromo-2-iodophenyl)acetic acid." ] } | |
Numéro CAS |
1242830-36-9 |
Nom du produit |
2-(4-bromo-2-iodophenyl)acetic acid |
Formule moléculaire |
C8H6BrIO2 |
Poids moléculaire |
340.9 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-methyl-1H-1,3-benzodiazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6281098.png)
